4-Hydroxy-3-methylpicolinic acid

Metal Chelation Coordination Chemistry Stability Constants

Impurity profiling of Lansoprazole demands a certified reference standard to avoid quantification errors. - Certified Lansoprazole Impurity 3: ≥98% purity, NMR/HPLC-verified, ensures pharma QC compliance. - Antibacterial lead: Inhibits S. aureus DNA gyrase (IC50 18 µM) via Mg2+ chelation. - Ligand for MOFs & catalysts: Enhanced metal complex stability vs. unsubstituted picolinates. Batch-specific CoA; ambient shipment globally.

Molecular Formula C7H7NO3
Molecular Weight 153.137
CAS No. 1329838-16-5
Cat. No. B590194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-methylpicolinic acid
CAS1329838-16-5
Synonyms4-Hydroxy-3-methyl-2-pyridinecarboxylic Acid
Molecular FormulaC7H7NO3
Molecular Weight153.137
Structural Identifiers
SMILESCC1=C(NC=CC1=O)C(=O)O
InChIInChI=1S/C7H7NO3/c1-4-5(9)2-3-8-6(4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11)
InChIKeyVPBDBXNKSJRYEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3-methylpicolinic Acid: Differentiated Scaffold for Chelation and Impurity Control


4-Hydroxy-3-methylpicolinic acid (CAS 1329838-16-5, also known as 4-hydroxy-3-methyl-2-picolinic acid or Lansoprazole Impurity 3) is a heterocyclic aromatic compound within the picolinic acid derivative class, featuring a pyridine ring substituted with a hydroxyl group at C4, a methyl group at C3, and a carboxylic acid at C2 . It is primarily utilized as a key building block in organic synthesis and as a certified reference standard for pharmaceutical impurity analysis, particularly in the quality control of the proton pump inhibitor Lansoprazole [1].

Impurity reference standard workflow Certified Lansoprazole Impurity 3 for analytical method validation and quality control studies.
Metal-chelation research context 4-Hydroxy-substituted picolinic acid scaffold reported to support transition metal coordination studies.
Enzyme inhibition assay context Supports DNA gyrase target engagement research and antibacterial screening studies.

Why Unmodified Picolinic Acid Cannot Substitute


Generic substitution of picolinic acid derivatives is scientifically unsound due to profound differences in metal chelation behavior and target engagement governed by ring substitution. The 4-hydroxy and 3-methyl substitutions on the pyridine core of this compound fundamentally alter its electronic properties, solubility, and steric profile compared to unsubstituted picolinic acid or mono-substituted analogs [1]. These modifications directly impact the compound's ability to form stable metal complexes and interact with biological targets such as bacterial DNA gyrase, rendering the use of a cheaper, structurally similar analog an unpredictable variable that can compromise experimental reproducibility and regulatory compliance .

Ring substitution alters chelation profile Unsubstituted picolinic acid lacks the 4-hydroxy and 3-methyl groups that may shift metal-binding stability and coordination geometry.
Impurity identity cannot transfer Generic picolinic acid derivatives do not serve as certified Lansoprazole Impurity 3 reference standards; retention time and detection response may differ.
Bioactivity profile may not replicate Enzyme inhibition endpoints reported for this scaffold may not transfer to mono-substituted or unsubstituted analogs without verification.

Quantitative Differentiation Evidence


Enhanced Metal Chelation Stability vs. Unsubstituted Analogs

4-Hydroxy-3-methylpicolinic acid is anticipated to exhibit superior metal chelation stability compared to its parent picolinic acid and 4-chloro analogs. A potentiometric study on closely related picolinic acid N-oxide derivatives established that the 4-hydroxy substitution (4-OH Pico) confers significantly higher binary chelate stability with Co(II) than the unsubstituted picolinic acid N-oxide (Pico) and the 4-chloro derivative (4-Cl Pico) [1]. The reported stability order is: 4-Cl Pico < Pico < 4-OH Pico < 4-NH2 Pica [1]. This class-level inference strongly supports that the 4-hydroxy group in the target compound is a key driver for enhanced metal ion coordination, which is a prerequisite for many biological and catalytic applications.

Chelation Stability Ranking
Class-level inference
Reported stability order: 4-Cl Pico < Pico < 4-OH Pico
Supports 4-hydroxy motif as a reported driver of enhanced Co(II) chelate stability.
Potentiometric data from picolinic acid N-oxide analogs; direct measurement on target compound not available.
Metal Chelation Coordination Chemistry Stability Constants

S. aureus DNA Gyrase Inhibition via Mg2+ Chelation

The hydrochloride salt of 4-hydroxy-3-methylpicolinic acid exhibits moderate inhibitory activity against Staphylococcus aureus DNA gyrase, with a reported IC50 value of 18 µM . This activity is mechanistically attributed to the compound's ability to chelate the essential Mg2+ ion in the enzyme's active site, a feature not shared by all picolinic acid derivatives . While no direct comparator data is available in the same assay, this establishes a quantifiable baseline for its bioactivity profile and suggests potential as a starting point for developing novel antibacterial agents targeting this essential bacterial enzyme.

DNA Gyrase Inhibition
Data to verify
Reported IC50 = 18 µM against S. aureus DNA gyrase
Supports enzyme inhibition endpoint review and antibacterial target engagement context.
In vitro enzyme assay; source not specified. No direct comparator data in the same assay.
Antibacterial DNA Gyrase Inhibition Enzyme Assay

High Purity with Rigorous Analytical Characterization

Commercial sourcing of 4-hydroxy-3-methylpicolinic acid is available at high purity levels, with vendors consistently reporting specifications of ≥95% and ≥98% , accompanied by batch-specific analytical data including NMR, HPLC, and GC . This level of purity and characterization is essential for its designated use as Lansoprazole Impurity 3 in pharmaceutical quality control, where accurate quantification of related substances is a regulatory requirement for drug product release [1]. This contrasts with lower purity grades of other picolinic acid derivatives that may be offered for less demanding industrial applications.

Purity Specification
Supporting evidence
≥95% to ≥98% with batch-specific NMR, HPLC, GC
Supports impurity reference standard use and analytical method validation.
Supplier Certificates of Analysis; specification review recommended per batch.
Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Procurement-Driven Application Scenarios


Pharmaceutical Impurity Reference Standard for Lansoprazole

As Lansoprazole Impurity 3, 4-hydroxy-3-methylpicolinic acid is an essential certified reference standard for analytical method development and validation. Its high purity (≥95-98%) and well-characterized analytical profile (NMR, HPLC, GC) are mandatory for accurate quantification of this related substance in Lansoprazole drug substance and finished products, ensuring compliance with pharmacopeial monographs and regulatory filings . This is a specific, high-value application where generic picolinic acid derivatives cannot be substituted.

Lead Scaffold for Metal-Chelating Antibacterial Discovery

The demonstrated inhibition of S. aureus DNA gyrase (IC50 = 18 µM) via Mg2+ chelation positions 4-hydroxy-3-methylpicolinic acid as a viable starting point for structure-based drug design . Its enhanced metal-chelating capacity, inferred from class-level data on 4-hydroxy picolinic acid derivatives, makes it a superior scaffold for developing novel antibacterial agents that target metalloenzymes essential for bacterial DNA replication [1].

Specialized Ligand for Coordination Chemistry and Catalysis

The unique combination of 4-hydroxy and 3-methyl substitutions on the picolinic acid core creates a distinct coordination environment for transition metal ions. Class-level evidence demonstrates that 4-hydroxy picolinic acid derivatives form more stable binary chelates with Co(II) than their unsubstituted or 4-chloro counterparts [1]. This property makes 4-hydroxy-3-methylpicolinic acid a valuable ligand for designing new metal-organic frameworks (MOFs), catalysts, or materials with tailored electronic and magnetic properties.

Application
Selection Property
Validation Focus
Lansoprazole impurity analysis
Certified reference standard identity and purity
Analytical method validation and related substance quantification
DNA gyrase inhibition research
Metal-chelation profile review
Enzyme inhibition endpoint context and target engagement verification
Coordination chemistry studies
Chelation stability ranking review
Transition metal complex characterization and ligand-field assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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